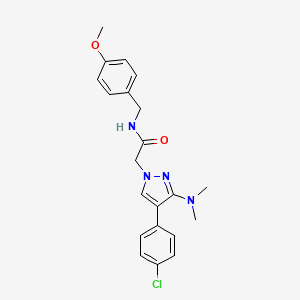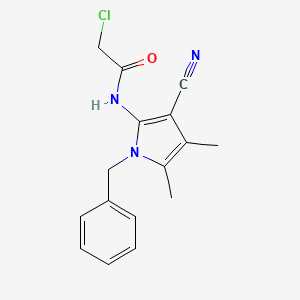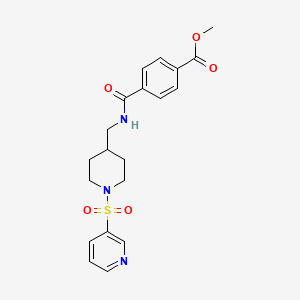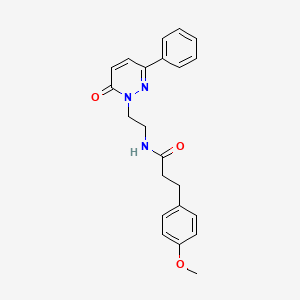
(2S)-2-(2,5-Difluorophenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2,5-Difluorophenyl)propan-1-amine is a chemical compound that belongs to the class of amphetamine derivatives. It is commonly referred to as 2,5-difluoroamphetamine (2,5-DFA) and is a potent psychostimulant. This compound has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
The exact mechanism of action of (2S)-2-(2,5-Difluorophenyl)propan-1-amine is not fully understood. However, it is believed to act as a potent monoamine releaser, increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This mechanism of action is similar to that of other psychostimulants such as amphetamine and methylphenidate.
Biochemical and Physiological Effects:
(2S)-2-(2,5-Difluorophenyl)propan-1-amine has been shown to have a variety of biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin in the brain, resulting in increased alertness, focus, and mood elevation. Additionally, this compound has been found to increase metabolic rate, reduce appetite, and promote weight loss.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-(2,5-Difluorophenyl)propan-1-amine has several advantages for use in laboratory experiments. It is a potent and selective monoamine releaser, making it a useful tool for studying the role of neurotransmitters in various physiological and pathological processes. However, this compound has limitations, such as its potential for abuse and toxicity, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for research on (2S)-2-(2,5-Difluorophenyl)propan-1-amine. One potential avenue of research is the development of novel therapeutic agents based on this compound for the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound. Finally, investigations into the potential use of (2S)-2-(2,5-Difluorophenyl)propan-1-amine in the treatment of obesity and other metabolic disorders may also be of interest.
Synthesemethoden
The synthesis of (2S)-2-(2,5-Difluorophenyl)propan-1-amine involves the reaction of 2,5-difluorobenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene with a reducing agent such as lithium aluminum hydride. This process results in the formation of (2S)-2-(2,5-Difluorophenyl)propan-1-amine.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2,5-Difluorophenyl)propan-1-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and anti-addictive effects in preclinical studies. Additionally, this compound has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity.
Eigenschaften
IUPAC Name |
(2S)-2-(2,5-difluorophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(5-12)8-4-7(10)2-3-9(8)11/h2-4,6H,5,12H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQKMDVVUSSLRE-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,5-Difluorophenyl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2793890.png)
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2793892.png)
![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride](/img/structure/B2793893.png)
![N-(2-chlorophenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2793894.png)
![N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2793896.png)

![2-(Difluoromethyl)thieno[3,2-b]thiophene-5-carboxylic acid](/img/structure/B2793899.png)

![3-(2,6-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2793903.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2793906.png)


